N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide
Description
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound features a cyclopropylmethyl group, a thiadiazole ring, and a tetrahydrobenzotriazole moiety, making it a subject of study for its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c1-20-11-7-9(4-5-10(11)17-19-20)13(21)16-14-15-12(18-22-14)6-8-2-3-8/h8-9H,2-7H2,1H3,(H,15,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXCFJAWTHFFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC(C2)C(=O)NC3=NC(=NS3)CC4CC4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiadiazole ring through the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropylmethyl group can be introduced via cyclopropylmethylation reactions, often using cyclopropylmethyl halides and suitable nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and scalability. The choice of solvents, catalysts, and purification techniques are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or other functional groups, leading to the formation of different reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the cyclopropylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce various reduced thiadiazole derivatives.
Scientific Research Applications
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide has several scientific research applications:
Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: The compound’s biological activity is of interest, particularly its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anticancer or antiviral agent.
Mechanism of Action
The mechanism of action of N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for its targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide: shares similarities with other thiadiazole derivatives, such as:
Uniqueness
What sets this compound apart is its combination of a thiadiazole ring with a tetrahydrobenzotriazole moiety, which imparts unique chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
